1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16266186
InChI: InChI=1S/C12H15N3/c1-10-3-5-11(6-4-10)7-13-12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16266186

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 1-methyl-N-[(4-methylphenyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-10-3-5-11(6-4-10)7-13-12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3
Standard InChI Key GJYWNIHBVJLDED-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC2=CN(N=C2)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The pyrazole core of 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine consists of a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The methyl group at position 1 enhances electron density, while the 4-methylbenzyl group at position 4 introduces steric bulk and lipophilicity. This substitution pattern influences both reactivity and interaction with biological targets .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine typically involves multi-step reactions, leveraging pyrazole’s reactivity. A prominent method, adapted from the work of Xia et al., involves:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents.

  • N-Alkylation: Introduction of the 4-methylbenzyl group via nucleophilic substitution or reductive amination .

Example Protocol (Adapted from ACS Journal of Organic Chemistry):

  • Reagents:

    • 4-Methylbenzylamine (1.0 mmol)

    • 1-Methyl-1H-pyrazol-4-amine (1.1 mmol)

    • OO-(4-nitrobenzoyl)hydroxylamine (1.5 mmol)

    • DMF (5 mL) as solvent

  • Procedure:

    • Combine reagents in a sealed vial.

    • Heat at 85°C for 1.5 hours.

    • Purify via column chromatography (hexane:ethyl acetate gradient) .

ParameterValue
Yield38–42%
Purity (HPLC)>95%
Reaction Time1.5–2 hours

This method balances efficiency and scalability, though yields remain moderate due to competing side reactions. Alternative approaches, such as microwave-assisted synthesis, may enhance reaction kinetics .

Applications in Medicinal Chemistry and Materials Science

Drug Development

1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine serves as a scaffold for:

  • Kinase Inhibitors: Targeting oncogenic kinases (e.g., Bcr-Abl, EGFR).

  • Antimicrobial Agents: Disrupting bacterial cell wall synthesis.

  • Neuroprotective Agents: Modulating neurotransmitter receptors .

Material Science Applications

Pyrazole derivatives are explored as:

  • Ligands in Coordination Chemistry: Forming stable complexes with transition metals (e.g., Cu, Zn) for catalytic applications.

  • Organic Semiconductors: Due to π-conjugation and thermal stability .

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBiological Activity
1-Methyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine3-methylbenzyl substitutionEnhanced kinase inhibition
1-(4-Chlorobenzyl)-1H-pyrazol-4-amineChlorine substituentIncreased antimicrobial potency
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazoleBulky alkyl chainImproved metabolic stability

The 4-methylbenzyl group in 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine offers a balance between lipophilicity and steric hindrance, optimizing pharmacokinetic properties .

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.

  • Structural Optimization: Introduce fluorinated or chiral groups to enhance selectivity.

  • Clinical Translation: Preclinical trials for oncology or infectious disease applications.

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